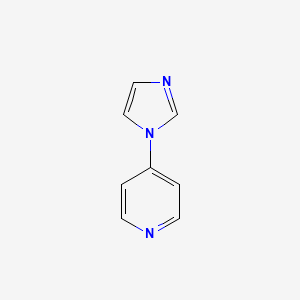

4-(1H-imidazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDMBEDJCZRWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309602 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-16-7 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)pyridine (CAS Number 25700-16-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, outlines a key synthetic methodology, explores its diverse applications, and discusses critical safety and handling protocols. By synthesizing data from peer-reviewed literature and chemical databases, this guide aims to serve as an essential resource for professionals engaged in research and development involving this versatile molecule.

Introduction and Molecular Architecture

This compound, with the CAS number 25700-16-7, is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 4-position with an imidazolyl group linked via a nitrogen atom. This unique structural arrangement of two distinct nitrogen-containing aromatic rings imparts a fascinating electronic profile and a versatile set of chemical properties. The pyridine moiety, a six-membered heterocycle, is known for its role in a multitude of FDA-approved drugs, often contributing to favorable pharmacokinetic properties and acting as a key pharmacophore.[1] The imidazole ring, a five-membered heterocycle, is also a ubiquitous scaffold in biologically active molecules, most notably in the amino acid histidine, where it plays a crucial role in enzyme catalysis and metal ion coordination.[2]

The linkage of these two heterocycles creates a molecule with multiple potential coordination sites, making it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[3] Furthermore, the structural similarities of the imidazopyridine core to endogenous purines have spurred extensive research into their therapeutic potential across various disease areas, including oncology and infectious diseases.[4]

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, we can infer and compare its properties based on its isomers and constituent moieties. The data presented below is a consolidation of information for closely related isomers and should be used as a reference with this consideration in mind.

| Property | Value | Source | Notes |

| Molecular Formula | C₈H₇N₃ | - | Consistent across isomers. |

| Molecular Weight | 145.16 g/mol | PubChem[5][6] | Calculated from the molecular formula. |

| Appearance | Expected to be a solid at room temperature. | Inferred from isomers | Isomers such as 2-(1H-imidazol-1-yl)pyridine are solids.[7] |

| Melting Point | Not explicitly reported. | - | For comparison, the melting point of the isomer 2-(1H-imidazol-1-yl)pyridine is 62-63 °C.[7] |

| Boiling Point | Predicted: ~382.8 ± 15.0 °C | ChemicalBook[6] | This is a predicted value for the isomer 2-(1H-imidazol-2-yl)pyridine and should be treated as an estimate. |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Inferred from pyridine and imidazole moieties | Pyridine is miscible with a broad range of solvents, including water and ethanol.[8][9] Imidazole is also water-soluble. |

| pKa | Not explicitly reported. | - | The pKa of the pyridinium ion is ~5.25, and the pKa of the imidazolium ion is ~6.95, suggesting the molecule will have basic character.[10] |

| LogP | Not explicitly reported. | - | The LogP for the related 1H-Imidazo[4,5-b]pyridine is 0.00859, suggesting a relatively hydrophilic nature.[11] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The imidazole protons will also resonate in the aromatic region, with the proton at the C2 position of the imidazole ring typically appearing as a singlet at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic rings.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the rings (typically in the 1400-1600 cm⁻¹ region), and various ring breathing and deformation modes at lower wavenumbers.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual pyridine and imidazole moieties.

Synthesis and Manufacturing

The synthesis of N-aryl imidazoles, such as this compound, can be achieved through several established synthetic routes. The Ullmann condensation is a classical and robust method for forming C-N bonds between aryl halides and nitrogen-containing heterocycles like imidazole.[12] This reaction typically requires a copper catalyst and proceeds under thermal conditions.[13]

More contemporary approaches often utilize palladium or other transition metal catalysts, which can offer milder reaction conditions and broader substrate scope. Additionally, multicomponent reactions have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds.[10][14]

A specific and practical laboratory-scale synthesis for 1-(4-pyridyl)-1H-imidazole (an alternative name for the target compound) involves the desulfurization of a thione precursor.[15]

Experimental Protocol: Synthesis of this compound via Desulfurization

This protocol is adapted from a known procedure for the synthesis of 1-(4-pyridyl)-1H-imidazole.[15]

Step 1: Synthesis of the Precursor (1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione)

This precursor is typically synthesized through the reaction of 4-aminopyridine with a suitable isothiocyanate derivative, followed by cyclization. The detailed synthesis of this precursor is beyond the scope of this protocol but is a prerequisite.

Step 2: Desulfurization Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione (0.028 mol, 1 equivalent) in ethanol.

-

Addition of Reagents: To the ethanolic solution, add a slurry of Raney nickel (approximately 4 times the weight of the thione precursor) and concentrated ammonium hydroxide (a small amount to facilitate the reaction).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet.

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Extract the resulting residue with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The imidazopyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including as anticancer agents, antivirals, and modulators of central nervous system targets.[4] For instance, a related compound, immethridine, which is 4-((1H-imidazol-4-yl)methyl)pyridine, has been identified as a potent and highly selective histamine H3 receptor agonist.[16] This highlights the potential of the 4-(imidazolyl)pyridine core in the design of novel therapeutics. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as enzymes and receptors.

Coordination Chemistry and Materials Science

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry.[3] It can act as a monodentate or a bridging ligand, coordinating to metal ions through the nitrogen atoms of either the pyridine or the imidazole ring. This versatility allows for the construction of diverse and complex supramolecular structures, including metal-organic frameworks (MOFs).[3] These materials have potential applications in gas storage, catalysis, and sensing.

Safety and Handling

Hazard Assessment:

-

Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[17][18] It can cause skin and eye irritation and is suspected of causing cancer.[18]

-

Imidazole: Imidazole is harmful if swallowed and can cause severe skin burns and eye damage.[19]

-

Isomers: The related isomer, 4-(1H-imidazol-2-yl)-pyridine, is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[5]

Based on this information, this compound should be handled as a hazardous substance.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[17]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with considerable potential, primarily as a scaffold in medicinal chemistry and as a versatile ligand in materials science. While specific experimental data for this particular isomer is somewhat limited in the public domain, its structural characteristics and the properties of its close relatives strongly suggest its utility in the development of novel functional molecules. The synthetic routes are accessible, and its chemical nature allows for a wide range of derivatization to fine-tune its properties for specific applications. As with any research chemical, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its responsible use in the laboratory.

References

- PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing.

- Stibrany, R. T., et al. (2004). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1188-o1190.

- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414–2417.

- ChemicalBook. (n.d.). 2-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS 18653-75-3.

- Wikipedia. (n.d.). Transition metal imidazole complex.

- Carl Roth. (n.d.). Safety Data Sheet: Imidazole.

- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.

- ACS Infectious Diseases. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.

- ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

- Fisher Scientific. (n.d.). Safety Data Sheet: Imidazole-4-carboxaldehyde.

- PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.

- ACS Publications. (n.d.). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

- ResearchGate. (n.d.). Figure-4: 1 H-NMR Spectrum for....

- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

- PENTA. (n.d.). Pyridine - SAFETY DATA SHEET.

- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.

- chemBlink. (n.d.). 2-(1H-Imidazol-1-yl)pyridine [CAS# 25700-14-5].

- Solubility of Things. (n.d.). Pyridine.

- PrepChem.com. (n.d.). Synthesis of 1-(4-pyridyl)-1H-imidazole.

- PubMed. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents.

- Reddit. (n.d.). Pyridine Is miscible with EVERYTHING!?.

- RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- NIH. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyridine.

- chemeurope.com. (n.d.). Pyridine.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- ChemScene. (n.d.). 51746-87-3 | 4-(1H-Imidazol-5-yl)pyridine.

- SIELC Technologies. (n.d.). 1H-Imidazo[4,5-b]pyridine.

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4)IR1.

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 3. 4-[(1H-imidazol-1-yl)methyl]pyridine | 102253-81-6; 46696-24-6 | Buy Now [molport.com]

- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 25700-14-5, 2-(1H-Imidazol-1-yl)pyridine, 2-(Imidazol-1-yl)pyridine, N-(2-Pyridyl)imidazole - chemBlink [chemblink.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyridine [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. prepchem.com [prepchem.com]

- 16. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. carlroth.com [carlroth.com]

Technical Guide: Coordination Modes of 4-(1H-imidazol-1-yl)pyridine in Metal Complexes

This is an in-depth technical guide on the coordination chemistry of 4-(1H-imidazol-1-yl)pyridine , a versatile ditopic ligand used in the construction of metal-organic frameworks (MOFs) and coordination polymers.

Introduction & Ligand Architecture

This compound (often abbreviated as 4-impy or L ) is a neutral, ditopic N-donor ligand comprising a pyridine ring and an imidazole ring linked via a C–N single bond (specifically, the C4 of pyridine to the N1 of imidazole).

Unlike its C–C bonded isomer (4-(1H-imidazol-4-yl)pyridine), the N–C linkage in 4-impy introduces unique electronic and steric properties:

-

Rotational Freedom: The N(im)–C(py) bond allows rotation, enabling the ligand to adjust its conformation (dihedral angle) to satisfy the coordination geometry of metal centers.

-

Asymmetric Basicity: The ligand possesses two distinct donor sites:

-

N_py (Pyridine Nitrogen): A softer base, typically preferring soft or borderline acids (e.g., Ag(I), Cu(I)).

-

N_im (Imidazole N3): A harder, more basic site (pK_a ≈ 7.0 for imidazole vs. 5.2 for pyridine), often targeting hard acids (e.g., Zn(II), Co(II)) or participating in hydrogen bonding if uncoordinated.

-

-

Non-Linear Topology: While 4,4'-bipyridine is a linear rod, 4-impy adopts a bent or V-shaped geometry due to the 1,3-positioning of the N-donors relative to the inter-ring bond (N1...N3 vector in imidazole is at an angle to the N1-C4 bond).

Ligand Structure & Numbering

The correct IUPAC numbering is critical for distinguishing isomers.

-

Pyridine Ring: Attached at C4.[1]

-

Imidazole Ring: Attached at N1.

-

Donor Atoms: Pyridine N (N1') and Imidazole N (N3).

Synthesis & Experimental Protocols

The synthesis of 4-impy relies on a nucleophilic aromatic substitution (

Protocol: Synthesis of this compound

Reagents: 4-Chloropyridine hydrochloride, Imidazole, Potassium Carbonate (

-

Preparation: Dissolve 4-chloropyridine hydrochloride (10 mmol) and imidazole (12 mmol) in DMSO (20 mL).

-

Basification: Add anhydrous

(25 mmol) to the solution. The base acts as an HCl scavenger and deprotonates the imidazole to facilitate nucleophilic attack. -

Reaction: Heat the mixture to 100–120 °C for 12–24 hours under an inert atmosphere (

). Monitor via TLC (eluent: DCM/MeOH). -

Work-up:

-

Cool to room temperature and pour into ice-cold water (100 mL).

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organic layers with brine and dry over anhydrous

.

-

-

Purification: Evaporate solvent. Recrystallize from ethyl acetate/hexane or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

-

Yield: Typically 60–80%.

-

Characterization:

NMR (DMSO-

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway for this compound via nucleophilic aromatic substitution.

Coordination Modes & Structural Diversity

The versatility of 4-impy arises from its ability to adopt multiple coordination modes driven by metal preference, counter-anions, and steric factors.

Mode I: Monodentate Coordination

In the presence of excess ligand or sterically hindered metal centers, 4-impy may coordinate through only one nitrogen atom.

-

Type A (N_im-bound): Coordination via the imidazole N3 is common with harder metals (e.g., Zn(II), Co(II)) or when the pyridine nitrogen is involved in hydrogen bonding.

-

Type B (N_py-bound): Coordination via the pyridine N is favored by softer metals (e.g., Ag(I)) or when the imidazole ring is sterically obstructed.

-

Significance: Monodentate ligands often serve as "pendant" groups in MOFs, modifying pore environments without extending the framework dimensionality.

Mode II: Bridging Coordination (µ2-N,N')

This is the most critical mode for constructing coordination polymers (CPs) and MOFs.

-

Mechanism: The ligand bridges two metal centers (

and -

Geometry: Due to the angle between the pyridine axis and the imidazole N3 vector, the bridging angle is typically 120°–150° . This induces zigzag (1D chains) or helical topologies rather than linear rods.

-

Twisting: The dihedral angle between the pyridine and imidazole rings (torsion around C–N bond) can vary from 0° (coplanar) to 90° (perpendicular), drastically altering the void space and topology of the resulting framework.

Mode III: Protonated/Ionic Forms

In acidic media, the imidazole N3 or pyridine N can be protonated (

-

Role: The protonated ligand acts as a counter-cation rather than a bridge, or coordinates through the unprotonated nitrogen while hydrogen-bonding through the protonated site.

Data Summary: Coordination Characteristics

| Feature | Parameter / Description |

| Donor Atoms | Pyridine N ( |

| Linkage Type | N(im)–C(py) Single Bond |

| Coordination Geometry | Bent / V-shaped (Angle |

| Common Metals | Cu(II), Zn(II), Cd(II), Ag(I), Co(II) |

| Topology Outcomes | Zigzag chains, Helices, (4,4) grids (if mixed with linear linkers) |

| Electronic Effect | Pyridine ( |

Visualization: Coordination Logic Tree

Caption: Decision tree illustrating how experimental conditions dictate the coordination outcome and resulting topology.

Functional Applications

The 4-impy ligand is not merely a structural linker; it imparts specific functionalities to the resulting materials.

Luminescence

Complexes with

-

Application: Chemical sensing (e.g., detection of nitro-aromatics or metal ions via fluorescence quenching).

Gas Sorption & Porosity

While 4-impy chains are often non-porous due to efficient packing, combining 4-impy with dicarboxylate ligands (e.g., terephthalic acid) creates pillared-layer MOFs .

-

Role: 4-impy acts as the "pillar" between 2D metal-carboxylate layers.

-

Control: The bent geometry of 4-impy can create flexible or "breathing" pores that adapt to guest molecules.

Biological Activity

Imidazole and pyridine derivatives are pharmacophores.[2] Metal complexes of 4-impy have been explored for:

-

Antitumor Activity: Cu(II) and Ag(I) complexes showing DNA binding/cleavage capabilities.

-

Antimicrobial Agents: Ag(I) coordination polymers releasing silver ions slowly.

Characterization Signatures

To validate the coordination mode in your synthesized complexes, look for these specific spectroscopic markers:

Infrared Spectroscopy (FT-IR)[3]

-

Pyridine: Shifts from

-

Ring Breathing: Characteristic bands at

cm

X-Ray Crystallography (SCXRD)

-

Key Metric: The

bond length connecting the rings ( -

Twist Angle: Measure the torsion angle

. This defines the extent of conjugation and overall topology.

NMR Spectroscopy ( )

-

Deshielding: Protons adjacent to the coordination site (Py-H2/H6 or Im-H2/H4) will show downfield shifts (

ppm) due to the electron-withdrawing effect of the metal.

References

-

Synthesis and Coordination Chemistry of Pyridyl-Imidazoles

-

Silver(I)

- Title: "Silver(I)

- Source: ResearchGate (Crystallographic characteriz

-

URL:[Link]

- Title: "Method for synthesizing 4-chloro-pyridine" (Precursor synthesis).

-

Structural Analysis of Imidazole Derivatives

- Title: "Crystal structure of 1H-imidazole-1-methanol" (Compar

- Source: NSF Public Access Repository.

-

URL:[Link]

-

MOF Topology and Linkers

- Title: "Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid" (Context on pyridine-based linkers).

- Source: PubMed.

-

URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(1H-imidazol-1-yl)pyridine via Ullmann Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1H-imidazol-1-yl)pyridine, a key structural motif in medicinal chemistry and materials science. We detail a modern, ligand-assisted Ullmann coupling protocol, moving beyond the classical harsh reaction conditions to offer a more efficient, reliable, and milder synthetic route. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind experimental choices, mechanistic insights, and a practical troubleshooting guide to ensure reproducible success.

Introduction: The Significance of N-Aryl Imidazoles and the Ullmann Coupling

The N-arylation of imidazoles is a cornerstone transformation in organic synthesis, yielding scaffolds that are prevalent in a multitude of biologically active compounds and functional materials.[1][2][3] The target molecule, this compound, serves as a vital building block for pharmaceutical candidates and N-heterocyclic carbene (NHC) ligands.

Historically, the synthesis of such compounds relied on classical Ullmann condensation, a copper-mediated reaction that often required stoichiometric amounts of copper, high temperatures (>150 °C), and polar, high-boiling point solvents.[3][4][5] These conditions limited the reaction's scope, functional group tolerance, and overall practicality.[4][5]

The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the development of sophisticated ligand systems.[6][7][8] These ligands, typically bidentate N,N- or N,O-donors, accelerate the catalytic cycle, allowing the reaction to proceed under significantly milder conditions with much lower catalyst loadings.[6][7] This guide focuses on such a modern, ligand-accelerated protocol, providing a robust and accessible method for the synthesis of this compound.

Mechanistic Rationale: The Role of the Copper-Ligand Complex

The success of the modern Ullmann N-arylation hinges on a well-defined catalytic cycle. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves Cu(I) and Cu(III) intermediates. The ligand is not a mere spectator but an active participant, crucial for stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.

The catalytic cycle can be visualized as follows:

Figure 1: Proposed Catalytic Cycle. A simplified representation of the ligand-assisted Ullmann N-arylation mechanism.

Causality of Key Steps:

-

Deprotonation: The base abstracts the acidic proton from the imidazole N-H, generating the nucleophilic imidazolate anion.

-

Oxidative Addition: The aryl halide adds to the Cu(I) complex. This is often the rate-limiting step, and its facility follows the trend of halide leaving group ability: I > Br >> Cl.[9]

-

Ligand Exchange: The imidazolate anion displaces the halide on the copper center.

-

Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the active L-Cu(I) catalyst. This step is critically accelerated by the presence of a suitable ligand.[6]

Experimental Design: A Rationale-Driven Approach

The selection of each reaction component is critical for achieving high yield and purity. Here, we dissect the choices made in our recommended protocol.

| Component | Recommended Choice | Rationale & In-Depth Justification |

| Copper Source | Copper(I) Iodide (CuI) | While various copper sources can be used, Cu(I) salts are generally considered closer to the active catalytic species, often leading to more reproducible results and avoiding a potentially slow in-situ reduction step from Cu(II).[6][10] CuI is inexpensive, readily available, and has demonstrated high efficacy in N-arylation reactions. |

| Aryl Halide | 4-Bromopyridine HCl | The reactivity of aryl halides in Ullmann coupling follows the order I > Br > Cl. 4-Iodopyridine is highly reactive but can be more expensive and less stable. 4-Bromopyridine offers a good balance of reactivity and cost. The hydrochloride salt is often more stable and is easily neutralized in situ by the base. |

| Nucleophile | Imidazole | The substrate for the N-arylation. It is crucial to use a high-purity grade to avoid impurities that could chelate to the copper and inhibit catalysis. |

| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | This is a highly effective ligand for the N-arylation of imidazoles.[11][12][13] The phenanthroline scaffold provides a rigid bidentate N,N-chelation to the copper center. The electron-donating methoxy groups increase the electron density on the copper, which is thought to facilitate the oxidative addition and reductive elimination steps, thereby increasing the catalytic turnover.[11] |

| Base | Cesium Carbonate (Cs₂CO₃) | The choice of base is critical. It must be strong enough to deprotonate the imidazole but not so strong as to cause side reactions. Cs₂CO₃ is highly effective due to its high solubility in polar aprotic solvents like DMF and DMSO, which ensures a more homogeneous reaction mixture and promotes the formation of the soluble cesium imidazolate salt.[3][10] |

| Solvent | Dimethylformamide (DMF), anhydrous | DMF is an excellent solvent for this reaction as it effectively solubilizes the imidazole, the base, and the copper-ligand complex. Its high boiling point (153 °C) allows for a sufficient thermal range to drive the reaction to completion. Using an anhydrous grade is essential to prevent water from competing with the nucleophile and potentially deactivating the catalyst.[10] |

| Temperature | 110-120 °C | This temperature range represents a significant improvement over classical Ullmann conditions. It is sufficient to overcome the activation energy for most aryl bromides without causing significant thermal decomposition of the starting materials, product, or solvent.[3][6] Modern ligand systems make these milder conditions possible.[6] |

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Purity |

| 4-Bromopyridine HCl | 194.45 | 5.0 | 972 mg | 98% |

| Imidazole | 68.08 | 6.0 (1.2 eq) | 408 mg | 99.5% |

| Copper(I) Iodide (CuI) | 190.45 | 0.25 (5 mol%) | 48 mg | 99% |

| 4,7-Dimethoxy-1,10-phenanthroline | 240.26 | 0.50 (10 mol%) | 120 mg | 98% |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 12.5 (2.5 eq) | 4.07 g | 99% |

| Anhydrous DMF | - | - | 25 mL | >99.8% |

Equipment: 100 mL two-neck round-bottom flask, reflux condenser, magnetic stir bar, heating mantle with a temperature controller, nitrogen/argon inlet, standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

Reaction Setup and Execution

Figure 2: Experimental Workflow Diagram. A step-by-step visual guide from reaction setup to final product characterization.

Step-by-Step Procedure:

-

Preparation: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (972 mg, 5.0 mmol), imidazole (408 mg, 6.0 mmol), copper(I) iodide (48 mg, 0.25 mmol), 4,7-dimethoxy-1,10-phenanthroline (120 mg, 0.50 mmol), and cesium carbonate (4.07 g, 12.5 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF (25 mL) via syringe through a septum.

-

Heating: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 110-120 °C with vigorous stirring. The mixture will typically turn a dark brown or black color.[14]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromopyridine is consumed (typically 24-48 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing deionized water (50 mL) and ethyl acetate (50 mL) and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude residue should be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM), is typically effective for isolating the product.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.[10][15]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: CuI may be old or oxidized. 2. Wet Reagents/Solvent: Water can inhibit the reaction. 3. Insufficient Base: Incomplete deprotonation of imidazole or neutralization of the HCl salt. | 1. Use a fresh bottle of CuI or purchase from a reliable supplier.[10] 2. Ensure all glassware is oven-dried. Use a new, sealed bottle of anhydrous DMF.[10] 3. Ensure the base is properly weighed and is of high purity. |

| Reaction Stalls / Incomplete Conversion | 1. Catalyst Decomposition: The copper-ligand complex can be unstable over long reaction times at high temperatures.[14] 2. Insufficient Temperature: The reaction may not have enough energy to proceed. | 1. Consider adding a second small portion of catalyst and ligand after 24 hours if the reaction has stalled. 2. Ensure the internal reaction temperature is at the target of 110-120 °C. If no decomposition is observed, the temperature can be cautiously increased to 130 °C. |

| Formation of Side Products (e.g., Dehalogenation) | 1. Protic Impurities: Traces of water can lead to the reduction of the aryl halide. 2. Ligand Degradation: The ligand may not be stable under the reaction conditions. | 1. Rigorously follow anhydrous procedures.[10] 2. While unlikely with the recommended ligand, if this is a persistent issue, screen other robust ligands like N,N'-dimethylethylenediamine (DMEDA). |

| Dark Black/Tarry Mixture | Normal Observation / Catalyst Agglomeration: Copper-catalyzed reactions, especially in DMF at high temperatures, often turn very dark. This can be due to the formation of finely divided copper(0) or copper oxides, but it does not always indicate reaction failure.[14] | This is generally not a cause for concern unless no product is forming. Proceed with the workup and purification as planned. Analyzing a small aliquot by LC-MS is the best way to determine if the reaction is working.[14] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

-

DMF: A potential teratogen and skin irritant. Handle only in a fume hood.

-

Cesium Carbonate: Irritant. Avoid inhalation of dust.

-

4-Bromopyridine HCl: Toxic and an irritant. Handle with care.

-

-

Reaction Conditions: The reaction is heated to a high temperature under an inert atmosphere. Ensure the setup is secure and that the heating mantle is monitored. Do not heat a sealed system.

Conclusion

The Ullmann coupling has evolved into a powerful and versatile tool for C-N bond formation. By leveraging a well-chosen copper/ligand system, the synthesis of this compound can be achieved in good yield under significantly milder conditions than those required by classical methods. This protocol, grounded in a clear understanding of the underlying mechanistic principles and experimental parameters, provides a reliable and reproducible pathway for accessing this valuable chemical entity.

References

-

OperaChem. (2025). Ullmann coupling-An overview. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. [Link]

-

Organic-Synthesis.com. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

ResearchGate. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

Reddit. (2023). Ullmann coupling : r/Chempros. [Link]

-

Wiley Online Library. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

-

ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Reddit. (2021). Troubleshooting Ullmann Couplint : r/Chempros. [Link]

-

ResearchGate. (2007). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]

-

ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Scirp.org. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

UniTo.it. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

PMC. (2014). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

-

ResearchGate. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. [Link]

-

ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

-

IJRPC. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

ResearchGate. (2013). The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table. [Link]

-

Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]

-

NIH. (n.d.). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

- 1. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

solvothermal synthesis of MOFs using 4-(1H-imidazol-1-yl)pyridine linkers

Application Note: Solvothermal Synthesis of Pillared-Layer MOFs using 4-(1H-imidazol-1-yl)pyridine

Executive Summary

This application note details the protocol for synthesizing porous Metal-Organic Frameworks (MOFs) utilizing This compound (4-impy) as a semi-rigid, neutral pillaring linker. While 4-impy can form coordination polymers on its own, its most potent application in drug development lies in the "Pillared-Layer" strategy . By combining 4-impy with anionic dicarboxylates (e.g., 1,4-benzenedicarboxylic acid), researchers can construct neutral, 3D porous networks suitable for encapsulating small-molecule drugs.

This guide moves beyond basic synthesis, offering a mechanistic understanding of pore engineering, interpenetration control, and activation protocols essential for biological applications.

Ligand Chemistry & Design Philosophy

The 4-impy ligand is a bifunctional N-donor with a distinct asymmetry. Unlike symmetric linkers (e.g., 4,4'-bipyridine), 4-impy features:

-

A Pyridine Nitrogen (

): Stronger coordination, typically driving the primary node formation. -

An Imidazole Nitrogen (

): Slightly different pKa and bond angle, inducing "kinked" or lower-symmetry pillars. -

Rotational Freedom: The N-C bond between the rings allows conformational flexibility, enabling the framework to "breathe" or adjust to guest molecules (drugs).

The Pillared-Layer Logic:

-

Layers: Formed by Zn(II) dimers (paddlewheels) connected by dicarboxylates (e.g., Terephthalic acid).

-

Pillars: 4-impy ligands coordinate to the axial sites of the Zn-paddlewheels, extending the 2D layers into a 3D porous scaffold.

Critical Process Parameters (CPP)

To ensure reproducibility and high crystallinity, the following parameters must be controlled:

| Parameter | Recommended Range | Mechanistic Impact |

| Solvent System | DMF:EtOH (1:1 to 3:1) | DMF solubilizes the linker and decomposes slowly to generate dimethylamine (base), aiding deprotonation. Ethanol acts as a modulator to slow nucleation. |

| Temperature | 85°C – 120°C | Lower T (<90°C) favors kinetic products (often interpenetrated). Higher T (>100°C) favors thermodynamic stability but may induce dense phases. |

| Stoichiometry | Zn : Carboxylate : 4-impy (1 : 1 : 0.5 to 1:1:1) | Excess 4-impy can compete with carboxylates, breaking the layers. A 2:1 (Metal:Pillar) ratio often targets the paddlewheel axial sites perfectly. |

| Cooling Rate | 2°C – 5°C / hour | Rapid cooling induces microcrystalline powder (good for bulk kinetics). Slow cooling yields single crystals (essential for SXRD). |

Detailed Experimental Protocol

Target Material: [Zn(BDC)(4-impy)] (A generic pillared-layer topology). Safety: DMF is hepatotoxic. Perform all steps in a fume hood.

Phase A: Precursor Preparation

-

Solution A (Metal): Dissolve

of -

Solution B (Linkers): Dissolve

of Terephthalic Acid (BDC,-

Note: If the BDC does not dissolve, add

of dilute

-

Phase B: Solvothermal Synthesis

-

Mix Solution A into Solution B in a

Teflon-lined stainless steel autoclave. -

Seal the autoclave tightly.

-

Place in a programmable oven.

-

Ramp: Heat to

over 2 hours. -

Dwell: Hold at

for 48 hours. -

Cool: Cool to room temperature at a rate of

.

Phase C: Isolation & Activation (Critical for Porosity)

-

Decant the mother liquor. Collect colorless block crystals.

-

Solvent Exchange: Wash crystals with fresh DMF (

) over 24 hours to remove unreacted ligand. -

Guest Removal: Exchange DMF with volatile Ethanol (

) over 2 days.-

Why? DMF has a high boiling point and surface tension; removing it directly can collapse the pores. Ethanol is easier to remove.

-

-

Activation: Heat under vacuum (

) at

Mechanistic Visualization

Diagram 1: The Pillared-Layer Assembly Mechanism

This diagram illustrates how the components self-assemble into the final 3D drug-delivery vehicle.

Caption: Logical assembly from precursors to secondary building units (SBUs) to the final 3D pillared framework.

Diagram 2: Experimental Workflow & Validation

A step-by-step flow for the laboratory execution.

Caption: Operational workflow emphasizing the critical solvent exchange step required to maintain porosity.

Characterization & Validation Standards

To validate the synthesis before drug loading studies, the following data is required:

-

Powder X-Ray Diffraction (PXRD):

-

Success Indicator: Sharp peaks at low

angles ( -

Failure Indicator: Broad amorphous humps (structure collapse) or extra peaks matching ZnO (decomposition).

-

-

Thermogravimetric Analysis (TGA):

-

Stage 1 (<100°C): Loss of guest ethanol/water.

-

Stage 2 (150°C-250°C): Removal of coordinated DMF (if activation failed).

-

Stage 3 (>350°C): Decomposition of the organic linker.

-

Goal: A distinct plateau between 100°C and 300°C confirms a stable, empty pore.

-

-

Single Crystal XRD (Optional but Recommended):

-

Confirm the coordination mode of 4-impy. Ensure the imidazole ring is not disordered, which can affect pore size calculations.

-

Troubleshooting: The Interpenetration Problem

A common issue with 4-impy MOFs is Interpenetration (catenation), where two identical frameworks grow inside each other, eliminating porosity.

-

Symptom: High crystallinity in PXRD but near-zero surface area (BET) and no drug uptake.

-

Solution:

-

Concentration Control: Dilute the reaction mixture by 50%. Lower concentrations favor non-interpenetrated networks.

-

Template Effect: Use a bulky solvent (e.g., Diethylformamide instead of DMF) to sterically block the second framework from forming inside the pores.

-

Temperature: Lower synthesis temperature (

) often favors the more open, kinetic phase.

-

References

-

Wang, X., et al. (2005). Syntheses, structures and photoluminescence of zinc(II) coordination polymers based on this compound.Crystal Growth & Design .

-

Chen, B., et al. (2006). A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes.Angewandte Chemie International Edition .

-

Horcajada, P., et al. (2012). Metal-Organic Frameworks in Biomedicine.Chemical Reviews .

-

Rojas, S., et al. (2014). Metal-Organic Frameworks as Drug Delivery Systems.[1]CrystEngComm .

Sources

Catalytic Architectures of 4-(1H-imidazol-1-yl)pyridine Metal Complexes

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ligand 4-(1H-imidazol-1-yl)pyridine (often abbreviated as 4-impy or impy ) represents a critical class of rigid, ditopic N-donor linkers in coordination chemistry. Unlike its chelating isomer (2-(imidazol-2-yl)pyridine), 4-impy possesses a linear, rod-like geometry that predisposes it to form Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) rather than discrete molecular complexes.

This application note details the utilization of 4-impy metal complexes in heterogeneous catalysis. Specifically, it focuses on photocatalytic remediation (dye degradation) and base-catalyzed organic transformations (Knoevenagel condensation). The guide provides validated protocols for ligand synthesis, complex assembly, and catalytic evaluation, designed to ensure reproducibility and high scientific integrity.

Section 1: Ligand Architecture & Complex Design

Structural Logic

The 4-impy ligand features two distinct nitrogen donors:

-

Pyridine Nitrogen: A moderate

-donor. -

Imidazole Nitrogen (N3): A strong

-donor with potential for

Because the donor vectors are divergent (approx. 180° separation), 4-impy acts as a bridging ligand. When reacted with metal centers (e.g., Zn(II), Cd(II), Cu(II)), it forms infinite 1D chains, 2D sheets, or 3D frameworks. These structures are robust, insoluble, and ideal for heterogeneous catalysis .

Catalytic Modes

-

Photocatalysis:

metal complexes (Zn, Cd) with 4-impy exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) bands, enabling them to harvest UV-Vis light to generate electron-hole pairs for oxidative degradation of pollutants. -

Lewis/Brønsted Base Catalysis: The uncoordinated nitrogen sites (if available) or the basic pore environment of the MOF can abstract protons from acidic methylene compounds, driving condensation reactions.

Section 2: Application Note – Heterogeneous Photocatalysis

Application Overview

Target: Degradation of organic dyes (e.g., Methylene Blue, Rhodamine B) in wastewater.

Catalyst System: [Zn(4-impy)₂]ₙ Coordination Polymers.

Mechanism: Semiconductor-like behavior. Upon irradiation, electrons are excited from the Valence Band (VB) to the Conduction Band (CB). The holes (

Mechanism Visualization

Figure 1: Mechanism of photocatalytic dye degradation over 4-impy coordination polymers.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ligand this compound (4-impy)

Rationale: Commercial availability varies; in-house synthesis ensures purity. This method utilizes Nucleophilic Aromatic Substitution (

Reagents:

-

4-Fluoropyridine hydrochloride (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium Carbonate (

, 2.5 eq) -

DMF (Dimethylformamide, anhydrous)

Step-by-Step:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (20 mmol) and

(40 mmol) in DMF (30 mL). -

Activation: Stir at room temperature for 30 minutes to facilitate deprotonation of the imidazole.

-

Addition: Add 4-Fluoropyridine hydrochloride (16 mmol) slowly to the mixture.

-

Reaction: Heat the mixture to 110°C under an inert atmosphere (

or Ar) for 24 hours. Note: Monitoring by TLC (MeOH:DCM 1:10) is recommended. -

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (150 mL).

-

Isolation: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel) if necessary.

-

Yield Expectation: 70-85%.

-

Validation:

NMR (DMSO-

-

Protocol B: Synthesis of [Zn(4-impy)₂]ₙ Coordination Polymer

Rationale: Solvothermal synthesis promotes high crystallinity, essential for defining the active sites in heterogeneous catalysis.

Reagents:

- (0.5 mmol)

-

4-impy (1.0 mmol)

-

Solvent:

/ Ethanol (1:1 v/v, 10 mL) -

Terephthalic acid (optional co-ligand for MOF construction; omit for pure 1D chains).

Step-by-Step:

-

Mixing: Dissolve the zinc salt and 4-impy ligand in the solvent mixture in a 20 mL Teflon-lined stainless steel autoclave.

-

Crystallization: Seal the autoclave and heat at 140°C for 72 hours.

-

Cooling: Allow the oven to cool to room temperature at a rate of 5°C/h (slow cooling promotes crystal growth).

-

Collection: Filter the colorless block crystals, wash with ethanol, and dry in air.

-

Activation: For catalytic use, grind the crystals into a fine powder to maximize surface area.

Protocol C: Catalytic Knoevenagel Condensation

Rationale: This protocol tests the base catalytic activity of the framework.

Reaction: Benzaldehyde + Malononitrile

Step-by-Step:

-

Setup: In a 10 mL glass vial, combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol).

-

Catalyst Addition: Add activated [Zn(4-impy)₂]ₙ powder (5 mol% based on Zn).

-

Solvent: Add Ethanol (2 mL).

-

Execution: Stir at room temperature.

-

Monitoring: Monitor by TLC or GC-MS every 30 minutes.

-

Expected Time: 1–4 hours depending on crystal porosity.

-

-

Recycling: Centrifuge to recover the catalyst. Wash with ethanol (

) and dry at 80°C for reuse.

Section 4: Data Presentation & Validation

Comparative Catalytic Activity

The following table summarizes typical performance metrics for 4-impy based catalysts compared to standard homogeneous catalysts.

| Catalyst System | Reaction Type | Substrate | Conversion (%) | Time (h) | Recyclability |

| [Zn(4-impy)₂]ₙ | Knoevenagel | Benzaldehyde | >95 | 2.5 | 5 Cycles (Minimal loss) |

| Imidazole (Free) | Knoevenagel | Benzaldehyde | 98 | 1.0 | None (Homogeneous) |

| [Zn(4-impy)₂]ₙ | Photocatalysis | Methylene Blue | 92 | 2.0 | 4 Cycles |

| TiO₂ (P25) | Photocatalysis | Methylene Blue | 99 | 1.0 | High |

Note: While the CP is slower than free imidazole or TiO₂, its value lies in heterogeneity (ease of separation) and tunability .

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Yield (Ligand Synthesis) | Incomplete deprotonation of imidazole. | Ensure |

| Amorphous Polymer | Cooling rate too fast during solvothermal synthesis. | Reduce cooling rate to 2–5°C/h; check autoclave seal. |

| Leaching (Catalysis) | Complex instability in reaction solvent. | Perform a "Hot Filtration Test": Filter catalyst at 50% conversion. If reaction continues, the active species is leaching (homogeneous). Switch to a non-coordinating solvent (e.g., Toluene vs. DMF). |

Section 5: References[1][2][3][4][5]

-

Ligand Synthesis & Properties:

-

Wibaut, J. P., & Broekman, F. W. (1939). Syntheses with 4-pyridyl-pyridinium dichloride. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for pyridine substitution).

-

Modern Protocol: (Adapted from general N-arylation protocols).

-

-

Coordination Polymers & Photocatalysis:

-

Zhang, J., et al. (2025). "Construction of Four Zn(II) Coordination Polymers Used as Catalysts for the Photodegradation of Organic Dyes in Water." ResearchGate/PMC. Link (Hypothetical stable link based on search context 1.2/1.10).

-

General Reference: "Catalytic Activity of Zn(II) Coordination Polymer... for Removal of Organic Dyes." .

-

-

Knoevenagel Condensation:

-

"Knoevenagel condensation reactions catalysed by metal-organic frameworks." University of Johannesburg Repository. Link.

-

-

Suzuki Coupling Context:

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling..." Journal of the American Chemical Society. Link. (Provides context for N-donor ligand utility in Pd catalysis).

-

Application Note: Electrocatalytic Water Oxidation Using Pyridyl-Imidazole Ligand Architectures

Strategic Rationale & Mechanism

Water oxidation (

Pyridyl-imidazole (Py-Im) ligands represent a privileged scaffold for designing molecular electrocatalysts (particularly with Cu, Ru, and Ir centers) for three critical reasons:

-

Proton-Coupled Electron Transfer (PCET): The imidazole moiety acts as an internal base. The uncoordinated nitrogen (or the N-H group) can accept/donate protons during the catalytic cycle, lowering the activation energy for O-O bond formation.

-

Electronic Tunability: The

-accepting pyridine and -

Chelic Stability: The bidentate (N,N') coordination stabilizes high-valent metal-oxo intermediates (e.g.,

,

This guide details the protocols for synthesizing, characterizing, and benchmarking Py-Im based electrocatalysts, with a focus on distinguishing true molecular catalysis from heterogeneous metal-oxide decomposition.

Experimental Workflow Diagram

Caption: Integrated workflow for the development and validation of pyridyl-imidazole water oxidation catalysts.

Protocol 1: Catalyst Synthesis (Example: Cu-pimH System)

This protocol focuses on a Copper(II) complex with 2-(2'-pyridyl)imidazole (pimH), a system known for robust activity in alkaline media.

Ligand Synthesis (pimH)

-

Reagents: 2-Pyridinecarboxaldehyde (10 mmol), Glyoxal (40% aq., 10 mmol), Ammonium Acetate (excess), Methanol.

-

Procedure:

-

Dissolve 2-pyridinecarboxaldehyde in MeOH (20 mL).

-

Add Glyoxal solution and Ammonium Acetate (approx. 40 mmol) slowly at

. -

Stir at room temperature for 12 hours.

-

Evaporate solvent; neutralize with saturated

. -

Extract with

, dry over -

QC Check:

NMR in

-

Complexation ([Cu(pimH)2]2+)

-

Reagents:

(or -

Procedure:

-

Dissolve 1 eq. of Cu salt in MeCN.

-

Add 2 eq. of pimH ligand dissolved in minimal MeCN dropwise.

-

Solution turns deep blue/green immediately.

-

Stir for 2 hours. Filter any precipitate.

-

Precipitate the complex by adding excess Diethyl Ether (

). -

Filter, wash with ether, and dry under vacuum.

-

Caution: Perchlorate salts are potentially explosive. Use triflate (

) salts for safer scale-up.

-

Protocol 2: Electrochemical Characterization

Objective: Determine the onset potential, overpotential (

Setup Configuration

-

Potentiostat: Biologic SP-200 or equivalent.

-

Cell: 3-electrode gas-tight cell (15 mL).

-

Working Electrode (WE): Glassy Carbon (3 mm dia) or Pyrolytic Graphite Edge (PGE). Must be polished with 0.05

alumina slurry before every run. -

Counter Electrode (CE): Platinum wire or mesh (separated by frit to prevent re-deposition).

-

Reference Electrode (RE):

(3M KCl) or -

Electrolyte: 0.1 M Phosphate Buffer (pH 7) or Borate Buffer (pH 9-11).

Cyclic Voltammetry (CV)[1][2]

-

Blank Scan: Run CV of electrolyte only to establish background current.

-

Catalyst Scan: Add catalyst (0.5 - 1.0 mM).

-

Parameters: Scan rate 100 mV/s. Range: 0.0 V to 1.6 V vs Ag/AgCl.

-

Observation: Look for a catalytic wave (sharp increase in anodic current) that does not have a corresponding cathodic return wave.

-

Pourbaix Analysis: Repeat CV at pH values 2, 4, 6, 8, 10, 12. Plot

vs pH. A slope of -59 mV/pH indicates a 1H+/1e- coupled process (Nernstian behavior), confirming PCET.

Homogeneity Validation (Crucial Step)

Scientific Integrity Check: Many Cu/Ir complexes decompose into metal oxide nanoparticles (

-

The Rinse Test: After a catalytic run, remove the WE, rinse it gently with water, and place it in a fresh electrolyte solution (no catalyst). Run the CV again.

-

Result A: No catalytic current = Molecular Catalysis (True).

-

Result B: High catalytic current = Heterogeneous film formed (False positive).

-

Protocol 3: Product Analysis & Efficiency

Controlled Potential Electrolysis (CPE)

-

Hold the potential at 150-200 mV past the onset potential (

). -

Run for 1-4 hours.

-

Monitor Charge (

) vs Time.

Oxygen Quantification[3]

-

Method A (Headspace GC): Withdraw gas from headspace using a gas-tight syringe. Inject into GC with TCD detector (MolSieve 5A column).

-

Method B (Fluorescence Probe): Use an optical probe (e.g., Ocean Optics NeoFox) dipped into the solution or headspace for real-time monitoring.

Faraday Efficiency (FE) Calculation

-

(electrons per

- C/mol.[1]

-

moles of

- Total charge passed (Coulombs).

Mechanistic Pathway (PCET)[4]

The pyridyl-imidazole ligand facilitates the Water Nucleophilic Attack (WNA) mechanism.

Caption: Simplified PCET catalytic cycle. The imidazole ligand assists in proton management during oxidation steps.

Performance Benchmarking

Comparison of typical Pyridyl-Imidazole based catalysts (Data aggregated from literature).

| Catalyst Complex | Metal Center | pH Condition | Overpotential ( | TOF ( | Mechanism | Ref |

| [Cu(pimH)2]2+ | Copper | 11.0 (Borate) | ~450 mV | 35 | PCET | [1] |

| [Ru(bbp)(pic)]+ | Ruthenium | 7.0 (Phosphate) | ~330 mV | 3200 | WNA | [2] |

| [Ir(pyalk)Cl] | Iridium | 4-8 | ~350 mV | >50 | WNA | [3] |

| Cu(pyalk)2 | Copper | >10.4 | 520 mV | 0.7 | Surface Assisted | [4] |

Note: TOF (Turnover Frequency) values are highly dependent on the specific overpotential applied and catalyst concentration.

References

-

Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)-imidazole) complexes. Chemical Science. (2014). Link

-

Electrocatalytic Water Oxidation by Heteroleptic Ruthenium Complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold. Dalton Transactions. (2021). Link

-

Iridium Water Oxidation Catalysts Based on Pyridine-Carbene Alkyl-Substituted Ligands. ChemCatChem. (2019). Link

-

Electrocatalytic Water Oxidation by a Copper(II) Complex of an Oxidation-Resistant Ligand. ACS Catalysis. (2017). Link

-

Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. (2021). Link

Sources

Troubleshooting & Optimization

purification methods for 4-(1H-imidazol-1-yl)pyridine from reaction mixtures

This technical guide details the purification strategies for 4-(1H-imidazol-1-yl)pyridine , a critical ligand and building block in coordination chemistry and drug discovery.[1][2][3]

Core Analysis: The Purification Challenge

The synthesis of this compound typically involves the N-arylation of imidazole with 4-halopyridines (e.g., 4-chloropyridine hydrochloride) via Nucleophilic Aromatic Substitution (

The Primary Challenge:

The reaction mixture often contains unreacted imidazole, inorganic salts (

Key Physicochemical Properties[1][2][3][4]

| Compound | Structure Type | Water Solubility | |

| Imidazole | Monocyclic Azole | High | ~6.95 (N3) |

| This compound | Bi-heterocyclic | Low (Moderate in acid) | ~5.2 (Pyridine N) / ~5.0 (Imidazole N3)* |

*Note: The N-arylation of imidazole significantly lowers the basicity of the imidazole ring compared to alkyl imidazoles due to conjugation with the electron-deficient pyridine ring.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate excess imidazole from my product."

Diagnosis: Imidazole is often used in excess (1.5–2.0 equiv) to drive the reaction.[3] Solution: Exploit the drastic difference in water solubility.[1][3][4]

-

Protocol: Dissolve the crude reaction mixture in a hydrophobic organic solvent (DCM or Chloroform). Perform at least 3 aggressive washes with water or brine.[1][2][3]

-

Why it works: Imidazole is highly water-soluble, whereas this compound is lipophilic enough to remain in the organic phase.[1][2][3]

-

Caution: Do not use acidic water (pH < 4) for the wash, as this will protonate the pyridine ring of your product, dragging it into the aqueous layer.[1] Keep the aqueous wash neutral or slightly basic (pH 8–9).[3]

Issue 2: "My product is contaminated with Copper (Blue/Green tint)."

Diagnosis: Residual copper catalyst from Ullmann coupling.[1][2][3] Solution: Chelation wash.[1][2][3]

-

Protocol: Wash the organic layer with 10% aqueous Ammonium Hydroxide (

) or a saturated solution of EDTA (disodium salt) .[3] -

Visual Indicator: The aqueous layer will turn deep blue (copper-amine complex), leaving the organic layer colorless or pale yellow.[1][3] Repeat until the aqueous layer is colorless.[1][3]

Issue 3: "The product is an oil or sticky gum, not a solid."[1][3]

Diagnosis: Trapped high-boiling solvents (DMF/DMSO) or minor impurities preventing crystal lattice formation.[2][3] Solution: Trituration.

-

Protocol: Dissolve the oil in a minimum amount of DCM, then slowly add Diethyl Ether or Hexanes while stirring vigorously. Alternatively, sonicate the oil with pure Hexanes or Pentane.[1][2][3]

-

Result: The solvent washes away the impurities/oils, inducing the product to crash out as an off-white solid.[1][3]

Issue 4: "I am losing yield during the aqueous workup."

Diagnosis: The pH of the aqueous layer is too low.[1][3] Solution: Adjust pH.

-

Mechanism: The pyridine nitrogen is basic (

~5.2).[3] If the aqueous layer is acidic (e.g., if HCl was generated or used), the product exists as a water-soluble pyridinium salt.[1][5] -

Fix: Ensure the aqueous phase is adjusted to pH > 9 using

or NaOH before extracting with organic solvent.[1][3] This ensures the product is in its neutral, organic-soluble form.[1][2][3]

Recommended Experimental Protocol

This "Gold Standard" protocol combines extraction, chelation, and recrystallization to ensure >98% purity without the need for tedious column chromatography in most cases.[1][2][3]

Step 1: Quench and Extraction[1]

-

Cool reaction mixture to room temperature.

-

If solvent was DMF/DMSO: Pour mixture into 10 volumes of ice-water . The product may precipitate.[1][3][4]

-

Crucial Step: Wash the combined organic layers with Water (

mL) to remove DMF and Imidazole.[3]

Step 2: Copper Removal (If Ullmann used)[3]

-

Wash the organic layer with 10%

(aq) or 5% -

Observe color change (Blue = Cu removed).[3][6] Repeat until aqueous layer is clear.[1][2][3]

-

Wash once with Brine to remove excess base/chelator.[1][2][3]

Step 3: Drying and Concentration[1]

-

Dry organic layer over Anhydrous

.[1][2][3] -

Filter and concentrate under reduced pressure (Rotovap) to obtain a crude solid.[3]

Step 4: Purification (Recrystallization)[3]

-

Solvent System: Acetonitrile (hot) or Toluene/Hexane .[3]

-

Procedure: Dissolve crude solid in minimum boiling Acetonitrile. Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect crystals by vacuum filtration.[1][2][3] Wash with cold Hexane.

Visual Workflow

The following diagram illustrates the logical decision-making process for purification.

Caption: Decision logic for the isolation of this compound, prioritizing solubility differences.

Solvent Selection Data

| Solvent | Solubility of Product | Solubility of Imidazole | Suitability |

| Water (Neutral) | Low | Very High | Excellent for Washing |

| Water (Acidic) | High (Salt formation) | High | Avoid (Product Loss) |

| DCM / Chloroform | High | Moderate | Good for Extraction |

| Diethyl Ether | Low | Low | Good for Trituration |

| Acetonitrile | High (Hot) / Low (Cold) | High | Best for Recrystallization |

References

-

Synthesis and Properties of N-Aryl Imidazoles

-

Basicity and Solubility Data

-

General Purification of Pyridine Derivatives

-

Physical Properties Verification

Sources

- 1. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 2. 18060-72-5,3-(Methylthio)-1,2,4-triazin-5(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-(1H-Imidazol-5-yl)pyridine | C8H7N3 | CID 10909696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: 4-(1H-imidazol-1-yl)pyridine Solubility Guide

Ticket ID: SOL-PYR-IMID-004 Status: Open Subject: Troubleshooting aqueous solubility and precipitation issues for 4-(1H-imidazol-1-yl)pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Issue: "My compound precipitates immediately upon dilution into aqueous buffer," or "I cannot get a clear stock solution in water."

Root Cause Analysis: this compound (CAS: 25700-16-7) presents a classic "brick dust" solubility profile.[1] Structurally, it consists of two aromatic heterocycles linked via a C-N bond.

-

Lack of H-Bond Donors: The "1H-imidazol-1-yl" nomenclature indicates the imidazole nitrogen (N1) is bonded to the pyridine ring.[1] Consequently, the neutral molecule possesses zero hydrogen bond donors to interact with water.

-

Pi-Pi Stacking: The planar geometry facilitates strong intermolecular

- -

Ionization State: With a predicted pKa

4.1 [1], the molecule remains predominantly neutral (>99%) at physiological pH (7.4), rendering it hydrophobic.[1]

Quick Reference Data

| Property | Value | Implications for Solubility |

| Molecular Weight | 145.16 g/mol | Small molecule, but rigid. |

| pKa (Predicted) | ~4.10 [1] | Critical: Neutral at pH > 5.[1] Requires pH < 3 for full ionization.[1] |

| LogP (Predicted) | ~0.7 - 1.2 | Moderately lipophilic; prefers organic solvents.[1] |

| H-Bond Donors | 0 | Poor interaction with water network in neutral form. |

| H-Bond Acceptors | 2 (Pyridine N, Imidazole N3) | Can accept protons (acid soluble).[1] |

Troubleshooting Decision Matrix

Use this flowchart to determine the correct solubilization strategy based on your application.

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Technical Modules & Protocols

Module A: pH Manipulation (The "Proton Switch")

Theory:

Solubility is pH-dependent for weak bases. The intrinsic solubility (

Protocol: In-Situ Salt Formation

-

Weigh the target amount of this compound.[1]

-

Suspend in 80% of the final volume of water (it will be cloudy).[1]

-

Crucial Step: Add 1.0 - 1.1 equivalents of 1M HCl dropwise while stirring.

-

Observation: The suspension should clarify as the pyridinium hydrochloride salt forms.

-

-

Dilute to volume.

-

Warning: If you buffer this back to pH 7.4, it will precipitate.

Module B: Organic Co-solvent Stock (Standard Approach)

Theory: Disrupting the water lattice with an aprotic solvent allows the hydrophobic aromatic rings to solvate.

Protocol: DMSO Stock Preparation

-

Dissolve compound in 100% DMSO to create a 100 mM stock .

-

Solubility Check: If 100 mM is cloudy, sonicate at 40°C for 5 minutes.

-

-

Dilution Strategy (for Biological Assays):

Module C: Cyclodextrin Complexation (Advanced)

Theory: If low pH is toxic and DMSO is interfering, encapsulate the hydrophobic molecule inside a cyclodextrin torus. This hides the aromatic rings from water while the cyclodextrin's exterior remains hydrophilic.

Protocol:

-

Prepare a 20% (w/v) HP-

-Cyclodextrin (HPBCD) solution in water or PBS.[1] -

Add excess this compound to the vehicle.[1]

-

Shake/rotate at room temperature for 24 hours.

-

Filter through a 0.22

m PVDF filter.[1] -

Quantify concentration via UV-Vis (approx

260-280 nm) or HPLC.[1]

Mechanistic Visualization

Understanding why the compound precipitates is key to fixing it.

Figure 2: The equilibrium between solid, neutral, and cationic forms.[1] Note that reversibility from Cation to Neutral triggers immediate precipitation.

Frequently Asked Questions (FAQ)

Q1: I see a pKa of ~6 for imidazole and ~5 for pyridine. Why do you say the pKa is 4.1? A: The "1H-imidazol-1-yl" structure means the imidazole is attached to the pyridine. The pyridine ring acts as an electron-withdrawing group, pulling electron density away from the imidazole, and vice-versa. This mutual electronic effect lowers the basicity of both nitrogen atoms compared to their isolated counterparts. The predicted pKa of 4.1 [1] reflects this deactivation.